molecular formula C16H16N2O3S B4791148 N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methoxybenzamide

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B4791148
M. Wt: 316.4 g/mol
InChI Key: RQEGYNYWMGTWIG-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with hydroxy, methyl, and methoxy groups, as well as a carbamothioyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with 2-hydroxy-4-methylaniline in the presence of a carbamothioylating agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxy and methoxy groups play a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules. The carbamothioyl moiety may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of both hydroxy and methoxy groups on the benzamide core enhances its potential for forming diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-10-7-8-12(13(19)9-10)17-16(22)18-15(20)11-5-3-4-6-14(11)21-2/h3-9,19H,1-2H3,(H2,17,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEGYNYWMGTWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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